N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
It is known that molecules containing a thiazole ring, like this compound, can interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
It is known that thiazole ring-containing compounds can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
It is known that thiazole ring-containing compounds can activate or stop various biochemical pathways .
Result of Action
It is known that thiazole ring-containing compounds can have various effects on biological systems .
Action Environment
It is known that the behavior of thiazole ring-containing compounds in physiological systems can be unpredictable .
Preparation Methods
The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with 5-methyl-4-phenylthiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-4 positions. Common reagents for these reactions include halogens and sulfonyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds
Scientific Research Applications
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Tiazofurin: An anticancer drug used in the treatment of certain types of cancer
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-9-13(10-5-3-2-4-6-10)16-15(22-9)17-14(19)11-7-8-12(23-11)18(20)21/h2-8H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWPVUGDDLIIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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